1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene

Description

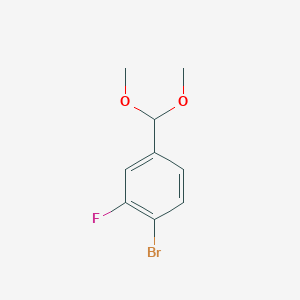

1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and dimethoxymethyl groups attached to the aromatic ring

Properties

IUPAC Name |

1-bromo-4-(dimethoxymethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-12-9(13-2)6-3-4-7(10)8(11)5-6/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDGRHVADZRANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=C(C=C1)Br)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(dimethoxymethyl)-2-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

- Substituted benzene derivatives.

- Oxidized or reduced forms of the original compound.

- Biaryl compounds from coupling reactions .

Scientific Research Applications

1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the aromatic ring. In coupling reactions, the compound forms a biaryl linkage through the palladium-catalyzed cross-coupling process .

Comparison with Similar Compounds

- 1-Bromo-4-(dimethoxymethyl)benzene

- 1-Bromo-2-fluorobenzene

- 4-(Dimethoxymethyl)-2-fluorobenzene

Uniqueness: 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with the dimethoxymethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Biological Activity

1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene, a compound with the CAS number 1298085-64-9, is a halogenated aromatic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

This compound is characterized by its unique molecular structure, which includes bromine and fluorine substituents on a benzene ring. Its molecular formula is C9H10BrF O2, and it has a molecular weight of approximately 233.08 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrF O2 |

| Molecular Weight | 233.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1298085-64-9 |

Toxicity Studies

Research indicates that 1-bromo-4-fluorobenzene exhibits significant toxicity in animal models. Acute oral toxicity studies in rats revealed a median lethal dose (LD50) of approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and respiratory distress at lethal doses . Inhalation studies reported an LC50 of 18,000 mg/m³, with similar adverse effects noted .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies indicate that it demonstrates moderate antibacterial and antifungal activity when tested against various pathogens. For instance, in vitro assays showed that at high concentrations, the compound inhibited the growth of Candida albicans and Aspergillus niger, with minimal inhibitory concentration (MIC) values indicating effectiveness against these fungi .

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the halogen substituents may play a crucial role in its interaction with biological targets, potentially disrupting cellular processes or inhibiting essential enzymes in microbial organisms.

Study 1: Acute Toxicity Assessment

In a study conducted by Haskell Laboratories, groups of male Sprague-Dawley rats were administered varying doses of the compound. The results indicated significant lethality at higher doses and highlighted the need for careful handling and risk assessment when working with this chemical in laboratory settings .

Study 2: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of several halogenated compounds, including this compound. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene?

- Methodological Answer : A multi-step synthesis is typically employed. First, introduce the dimethoxymethyl group via Friedel-Crafts alkylation or acetoxylation followed by methylation. Subsequent bromination and fluorination require careful control of reaction conditions (e.g., using NBS for bromination and DAST for fluorination). Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Reaction progress should be monitored by TLC and validated via (e.g., aromatic proton splitting patterns) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- : Aromatic protons near 6.8–7.5 ppm (split by fluorine and bromine), dimethoxymethyl protons at ~3.3 ppm (singlet), and fluorine coupling patterns confirm substitution .

- X-ray crystallography : Use SHELX programs for structure refinement. The bromine and fluorine positions can be resolved using high-resolution data (e.g., SHELXL for small-molecule refinement) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 267.03) and isotopic patterns for Br/F .

Q. How does the steric and electronic profile of this compound influence its reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The bromine atom acts as an excellent leaving group for cross-coupling, while the fluorine and dimethoxymethyl groups influence electron density. Use Pd(PPh) or SPhos ligands to mitigate steric hindrance from the dimethoxymethyl group. Optimize solvent polarity (e.g., THF/HO) and base (KCO) to enhance reaction efficiency .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-rich regions. For example, the dimethoxymethyl group directs electrophiles to the para position relative to bromine. Compare Mulliken charges and Fukui indices to validate predictions .

Q. What strategies resolve contradictions in crystallographic data for halogenated aromatics?

- Methodological Answer : Discrepancies in bond angles/thermal parameters may arise from disorder or twinning. Use SHELXD for initial phase determination and Olex2 for model building. Apply TWINLAW for twinned data and refine anisotropic displacement parameters. Cross-validate with solid-state data .

Q. How does fluorination impact the compound’s potential as a bioactive scaffold?

- Methodological Answer : Fluorine enhances metabolic stability and membrane permeability. Test in vitro bioactivity by derivatizing the bromine into triazoles or amides. Use SAR studies to compare IC values against non-fluorinated analogs. For example, fluorinated analogs show improved binding to kinase targets (e.g., EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.